![molecular formula C12H19ClN2O2 B1478317 3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride CAS No. 1840265-41-9](/img/structure/B1478317.png)
3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
Overview
Description
3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride, also known as DMF, is a chemical compound that has gained significant attention in scientific research. DMF is a white crystalline powder that is soluble in water and ethanol. It is used in various scientific applications due to its unique properties and mechanism of action.
Scientific Research Applications
Role in Drug Designing
Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound’s structure can be manipulated to form various derivatives, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives are utilized in different ways as anticancer agents . The specific mechanisms of action and effectiveness can vary based on the specific derivative and the type of cancer being targeted .
Antiviral Applications
Some piperidine derivatives have shown potential as antiviral agents . For example, certain derivatives have demonstrated in vitro antiproliferative and antiviral activity against Dengue virus and anti-hepatitis C virus .
Antimalarial Applications
Piperidine derivatives are also being explored for their potential as antimalarial agents . The effectiveness of these compounds in this application is still under investigation .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . For instance, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one, a piperidine derivative, has shown powerful antibacterial activity against Bacillus and Staphylococcus aureus .
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . The specific mechanisms of action and effectiveness can vary based on the specific derivative and the individual patient’s condition .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . These compounds can help to manage pain and reduce inflammation in various conditions .
Antipsychotic Applications
Piperidine derivatives have also been used as antipsychotic agents . These compounds can help to manage symptoms in various psychiatric conditions .
properties
IUPAC Name |
3,5-dimethyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8-7-9(2)16-11(8)12(15)14-10-3-5-13-6-4-10;/h7,10,13H,3-6H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKRJLTSTVESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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